molecular formula C13H21ClN4 B2931198 (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride CAS No. 1240528-78-2

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride

Cat. No. B2931198
CAS RN: 1240528-78-2
M. Wt: 268.79
InChI Key: AQPHPZJDXZKWEN-UHFFFAOYSA-N
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Description

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride, also known as HTMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in neuronal survival and growth. In cancer research, (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has been shown to have various biochemical and physiological effects in cells. In neuroscience, (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth. In cancer research, (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride in lab experiments is its ability to selectively target certain signaling pathways in cells. This allows researchers to study the effects of specific signaling pathways on cell growth and survival. However, one limitation of using (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research on (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride. One area of interest is the development of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride analogs with improved potency and selectivity. Another area of interest is the investigation of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride's potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride and its effects on various signaling pathways in cells.
Conclusion:
In conclusion, (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride is a promising chemical compound that has shown potential in various scientific research applications. Its ability to selectively target certain signaling pathways in cells makes it a valuable tool for studying cell growth and survival. Further research is needed to fully understand the mechanism of action of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride and its potential therapeutic applications.

Synthesis Methods

The synthesis of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride involves a multi-step process that begins with the reaction of 2-bromo-1-hexene and 1,2,4-triazole in the presence of a palladium catalyst. This reaction produces (hexan-2-yl)-1,2,4-triazole, which is then reacted with 3-(bromomethyl)pyridine in the presence of a base to produce (hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride.

Scientific Research Applications

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has shown potential in various scientific research applications, including neuroscience and cancer research. In neuroscience, (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)hexan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.ClH/c1-3-4-7-11(2)14-10-13-16-15-12-8-5-6-9-17(12)13;/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPHPZJDXZKWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=NN=C2N1C=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride

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